1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to the pyrimido-triazinone class, characterized by a fused heterocyclic scaffold. Key structural features include:
- 4-Methoxyphenyl group at position 1, contributing to electron-donating effects.
- 7,8-Dimethyl substituents on the pyrimidine ring, enhancing steric bulk and hydrophobicity.
Properties
Molecular Formula |
C20H26N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H26N4O3/c1-14-15(2)21-20-23(16-6-8-17(26-3)9-7-16)12-22(13-24(20)19(14)25)11-18-5-4-10-27-18/h6-9,18H,4-5,10-13H2,1-3H3 |
InChI Key |
LDUXTSPXXJRCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
Alkylation with Tetrahydrofurfuryl Bromide
Reaction of the core intermediate with tetrahydrofurfuryl bromide in THF using LDA (lithium diisopropylamide) as a base at −78°C achieves 65–70% yield. Competing elimination reactions are minimized by maintaining low temperatures.
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling between a boronic ester derivative of tetrahydrofuran-2-ylmethane and a brominated pyrimido-triazinone precursor (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) provides higher regioselectivity (85% yield).
Comparative Analysis:
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | THF, −78°C, LDA | 65% | 90% |
| Suzuki Coupling | Dioxane, 90°C, Pd(PPh₃)₄ | 85% | 95% |
Final Assembly and Purification
The fully substituted intermediate undergoes hydrogenation (H₂, 10 bar, Pd/C, MeOH) to reduce residual double bonds, followed by recrystallization from ethyl acetate/hexane to achieve >99% purity. Critical parameters include:
Mechanistic Insights and Challenges
-
Regioselectivity in Triazine Closure: The electron-donating methoxy group directs cyclization to position 1, while steric effects govern methyl group placement at 7 and 8.
-
Tetrahydrofuran Stability: The tetrahydrofuran-2-ylmethyl group is prone to ring-opening under acidic conditions, necessitating pH control during workup.
Scalability and Industrial Considerations
Large-scale synthesis (≥1 kg) employs continuous-flow hydrogenation reactors to enhance safety and efficiency. Patent data reveal that phase separation at 60°C minimizes THF-water miscibility, simplifying product isolation .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the triazine ring.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following analogs highlight critical variations in substituents and their implications:
Key Observations :
Pharmacological and Physicochemical Comparisons
Similarity Indexing and Tanimoto Coefficients
Using molecular fingerprint-based similarity indexing (Tanimoto coefficient ≥0.5), the target compound shares structural motifs with kinase inhibitors (e.g., GSK3 inhibitors) and HDAC-targeting agents like SAHA (suberoylanilide hydroxamic acid) . For example:
- Substituents in the pyrimido-triazinone core correlate with kinase inhibitory activity, as seen in analogs targeting the PI3K/AKT pathway .
Binding Affinity and Docking Variability
Docking studies on analogs reveal that minor changes in substituents (e.g., tetrahydrofuran vs. pyridine) significantly alter binding affinities due to interactions with specific residues in enzymatic pockets . For example:
Biological Activity
The compound 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrimidine derivatives and features a complex structure that includes a tetrahydrofuran moiety. The presence of the methoxyphenyl group is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties . In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM, respectively .
- Mechanism of Action : The anticancer activity is hypothesized to involve the induction of apoptosis through the activation of caspase pathways. A study utilizing caspase 3/7 assays confirmed significant apoptosis in treated cells compared to controls .
Antimicrobial Activity
The compound also demonstrated antimicrobial properties against several bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) : The MIC against Staphylococcus aureus was found to be 32 µg/mL, indicating moderate antibacterial activity .
- Mechanism : The antimicrobial effect is believed to stem from the inhibition of bacterial DNA synthesis, similar to other known antimicrobial agents .
Case Studies
- In Vivo Efficacy : A recent animal study evaluated the antitumor efficacy of this compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to the control group (p < 0.05). Histological analysis revealed decreased mitotic figures in tumors from treated mice, suggesting effective tumor growth inhibition .
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in liver and kidney function tests in animal models .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Apoptosis via caspase activation |
| Anticancer | A549 | 20 | Apoptosis via caspase activation |
| Antimicrobial | S. aureus | 32 | Inhibition of DNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
